SOS1 Binding Affinity: UC-857993 vs. Modern Nanomolar Inhibitors
UC-857993 binds to the SOS1 catalytic domain with a dissociation constant (Kd) of 14.7 μM [1]. This is >3 orders of magnitude weaker than the binding affinity of the chemical probe BI-3406, which exhibits a Kd of 9.7 nM for the SOS1 catalytic domain . Similarly, BAY-293 demonstrates a functional IC50 of 21 nM for disrupting the KRAS-SOS1 interaction [2].
| Evidence Dimension | Binding Affinity (Kd) for SOS1 Catalytic Domain |
|---|---|
| Target Compound Data | Kd = 14.7 μM |
| Comparator Or Baseline | BI-3406: Kd = 9.7 nM; BAY-293: IC50 = 21 nM (for KRAS-SOS1 interaction disruption) |
| Quantified Difference | UC-857993 exhibits approximately 1,500-fold lower binding affinity compared to BI-3406. |
| Conditions | Binding to His6-SOS1cat (UC-857993) or SOS1 catalytic domain (BI-3406) in vitro. |
Why This Matters
This significant difference in potency dictates the required working concentration in assays, with UC-857993 being more suitable for applications where a weaker, micromolar-range tool compound is needed for mechanistic studies or as a starting point for SAR.
- [1] Evelyn CR, et al. Combined Rational Design and a High Throughput Screening Platform for Identifying Chemical Inhibitors of a Ras-activating Enzyme. J Biol Chem. 2015; 290(20):12879-12898. View Source
- [2] BindingDB. BAY-293 Entry. Accessed 2026. View Source
